N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core linked to a phenyl group substituted with a cyclopropylcarbamoyl-methyl moiety. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties, owing to their planar aromatic structure and capacity for intermolecular interactions such as hydrogen bonding and π-π stacking . The cyclopropylcarbamoyl group in this compound may enhance metabolic stability and influence binding affinity to biological targets compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-19(22-15-9-10-15)11-13-5-7-16(8-6-13)23-20(25)17-12-14-3-1-2-4-18(14)27-21(17)26/h1-8,12,15H,9-11H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKUTWUHVLBMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of chromene compounds exhibit promising anticancer properties. The structure of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide suggests it may interact with key biological pathways involved in cancer progression.
Case Studies
- In vitro Studies : Research indicates that chromene derivatives can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, compounds with similar structures have shown IC50 values ranging from 30 to 50 μM, indicating effective cytotoxicity against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Chromene Derivative A | MCF-7 | 34 |
| Chromene Derivative B | HCT-116 | 36 |
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
Neuroprotective Effects
Emerging research suggests that chromene derivatives may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.
Research Findings
Studies have indicated that compounds similar to this compound can reduce oxidative stress and inflammation in neuronal cells. This effect is crucial for protecting against neuronal degeneration .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent.
Key Parameters
Research has focused on the absorption, distribution, metabolism, and excretion (ADME) characteristics of similar compounds. Preliminary data suggest favorable metabolic stability when tested against human liver microsomes, indicating potential for oral bioavailability .
Mechanism of Action
The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs identified in the literature, highlighting substituent variations and their implications:
Key Differences and Research Findings
Coumarin vs. In contrast, pyrrole derivatives (e.g., compound 261 from ) exhibit greater flexibility and electron-rich characteristics, which may favor interactions with polar active sites .
Substituent Effects: Cyclopropylcarbamoyl Group: This substituent in the target compound introduces steric hindrance and hydrogen-bonding capacity, which may improve selectivity for target proteins compared to bulkier groups like isopropyl (e.g., compound in ) .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous coumarin carboxamides, such as the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with substituted anilines (as described in ) . Pyrrole derivatives () employ cyclopropane ring formation via carbamate intermediates, which may introduce regioselectivity challenges .
Conversely, coumarin derivatives like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () are explored for therapeutic uses, indicating versatility in application depending on substituent design .
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- CAS Number : 1060294-97-4
The structure features a chromene core, which is known for various biological activities, and a cyclopropylcarbamoyl moiety that may influence its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Acetylcholinesterase Inhibition : Studies have shown that related chromene derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Anti-cancer Activity : Some analogs have demonstrated antiproliferative effects against various cancer cell lines, indicating potential use in oncology. For example, certain coumarin derivatives have shown effectiveness against colon carcinoma and melanoma by inducing cell cycle arrest and apoptosis .
- Anti-inflammatory Properties : Compounds in this class may also exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
Table 1: Biological Activity Overview
| Activity Type | Effectiveness | Reference |
|---|---|---|
| AChE Inhibition | Potent | |
| Antiproliferative | Effective against multiple cancer cell lines | |
| Anti-inflammatory | Moderate |
Case Studies
- Study on AChE Inhibition : A study focused on the synthesis of substituted coumarins showed that certain derivatives displayed significant AChE inhibition, with IC₅₀ values in the nanomolar range. This suggests that modifications to the chromene structure can enhance inhibitory potency .
- Antiproliferative Effects : Research evaluating various derivatives against cancer cell lines (HT-29, M21, MCF7) found that some compounds achieved over 50% growth inhibition at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Inflammation Models : In vivo studies demonstrated that specific derivatives could reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
